Methyl 2-bromo-6-chlorobenzoate
Description
Significance as a Versatile Synthetic Intermediate and Building Block
The utility of Methyl 2-bromo-6-chlorobenzoate as a versatile synthetic intermediate is underscored by the development of scalable, robust processes for its production. researchgate.netacs.org Researchers at Merck developed a two-step synthesis suitable for pilot plant scale, indicating a demand for kilogram quantities of the compound for larger research programs. researchgate.netacs.orgbuyersguidechem.com The process begins with an o-lithiation/carboxylation of 3-bromochlorobenzene to create the sterically hindered 2-bromo-6-chlorobenzoic acid, which is then esterified to yield the final product. researchgate.netacs.org The necessity for such a carefully designed, large-scale synthesis highlights the compound's importance as a foundational building block. researchgate.net
Table 1: Key Synthesis Strategies for this compound
| Step | Description | Key Reagents | Reference |
| o-Lithiation/Carboxylation | Formation of the carboxylic acid by reacting 3-bromochlorobenzene with a strong base followed by quenching with carbon dioxide. | n-butyllithium, diisopropylamine, CO2 | researchgate.net, acs.org |
| Esterification | Conversion of the resulting 2-bromo-6-chlorobenzoic acid to its methyl ester. | Potassium carbonate, methyl iodide | researchgate.net |
Role in the Development of Complex Organic Molecules
The structural features of this compound make it an ideal starting point for the synthesis of complex molecules. The presence of two different halogen atoms (bromine and chlorine) at the ortho positions to the ester allows for selective and sequential reactions, a crucial strategy in multi-step organic synthesis. For instance, the bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the chlorine atom available for subsequent transformations. This stepwise functionalization is essential for building complex molecular frameworks with precise control over the substitution pattern. The development of a scalable synthesis route was driven by the need for this specific intermediate in a multi-step synthetic program at Merck. researchgate.netacs.org
Applications in Pharmaceutical Chemistry Research
In the field of pharmaceutical chemistry, this compound and its derivatives are investigated as intermediates for the synthesis of potentially therapeutic compounds. The synthesis paper from Merck was linked to a program for developing the pharmaceutical candidate BMS-986251, suggesting the compound's role as a key starting material or intermediate in drug discovery and development pipelines. researchgate.netacs.orgcolab.ws The utility of this scaffold is further supported by patent literature, which frequently cites the synthesis of related halogenated benzoic acids as crucial steps in creating novel pharmaceutical intermediates. google.com Derivatives of this compound are explored for their potential biological activity, acting as building blocks for new chemical entities that may interact with biological targets.
Utility in Agrochemical Development
The application of this compound extends into the agrochemical sector, where it serves as a precursor for new pesticides and herbicides. buyersguidechem.com The specific arrangement of substituents on the aromatic ring can be a key feature in the design of new active ingredients for crop protection. Chemical suppliers explicitly market the compound and its isomers as intermediates for agrochemicals. buyersguidechem.comevitachem.com The ability to use this compound to build more complex structures allows for the development of agrochemicals with potentially enhanced efficacy and selectivity.
Contribution to Materials Science and Specialty Chemicals Research
Beyond life sciences, this compound is recognized for its potential use in materials science. It can be used in the creation of novel materials, including polymers and liquid crystals, where the specific properties imparted by the halogenated aromatic core are desirable. fluorochem.co.uk The compound is listed as a material building block and a component for polymer monomers by chemical suppliers, indicating its role in the development of specialty chemicals and advanced materials. bldpharm.comlookchem.com
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 685892-23-3 | bldpharm.com |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Appearance | Liquid | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZTSBNXMQBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374926 | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-23-3 | |
| Record name | Methyl 2-bromo-6-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-bromo-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-23-3 | |
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Advanced Synthetic Methodologies and Process Development for Methyl 2 Bromo 6 Chlorobenzoate
Strategic Approaches in Synthesis
Several synthetic strategies have been considered for the preparation of Methyl 2-bromo-6-chlorobenzoate, with the most effective approach hinging on the esterification of a sterically hindered benzoic acid precursor. acs.orgacs.org
Esterification of Sterically Hindered Benzoic Acid Precursors
The most direct route to this compound is the esterification of its parent carboxylic acid, 2-bromo-6-chlorobenzoic acid. acs.orgacs.org This acid is synthesized via two primary methods: the oxidation of 2-bromo-6-chlorotoluene (B1265782) and the ortho-lithiation of 3-bromochlorobenzene followed by carboxylation. acs.orgacs.org The latter method, utilizing an o-lithiation/carboxylation approach, has proven to be a robust and scalable strategy. acs.org
Ortho-Lithiation and Carboxylation Routes
The synthesis of the crucial intermediate, 2-bromo-6-chlorobenzoic acid, has been successfully achieved using an ortho-lithiation strategy. This involves the reaction of 3-bromochlorobenzene with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), followed by carboxylation with carbon dioxide. acs.orgacs.org This method has been effectively scaled up for pilot plant production. acs.org
Optimization of Esterification with Alkyl Halides and Bases
The final esterification step to produce this compound is accomplished by reacting 2-bromo-6-chlorobenzoic acid with an alkyl halide, specifically methyl iodide, in the presence of a base. acs.org In a large-scale process, potassium carbonate is used as the base. acs.org The reaction is carried out in a biphasic mixture and heated to 80°C for several hours to ensure complete conversion. acs.org This optimized process has resulted in an 88% assay yield of the final product. acs.org
Reaction Condition Control and Thermodynamics in Large-Scale Synthesis
Careful control of reaction conditions is paramount for the safe and efficient large-scale synthesis of this compound, particularly during the highly exothermic ortho-lithiation step. acs.orgacs.org
Cryogenic Reaction Conditions and Heat Control Mechanisms
The successful synthesis of this compound via an ortho-lithiation/carboxylation pathway is critically dependent on vigilant temperature control. researchgate.netacs.orgacs.org The key ortho-lithiation step, involving the reaction of 3-bromochlorobenzene with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP), is highly exothermic and temperature-sensitive. acs.org
Operating at cryogenic temperatures is paramount to prevent undesirable side reactions. Specifically, at temperatures above -70 °C, an exothermic decomposition pathway involving a benzyne (B1209423) intermediate is initiated, which can compromise both yield and safety. researchgate.netacs.org Therefore, maintaining the reaction temperature below this critical threshold is essential for the selective formation of the desired lithium carboxylate intermediate.
In a pilot plant setting, achieving and maintaining such low temperatures during a large-scale reaction requires robust heat control mechanisms. While cooling via the reactor jacket service can achieve batch temperatures of approximately -75 °C, this is often insufficient to manage the heat generated during the addition of exothermic reagents. researchgate.netacs.orgacs.org To counteract the exotherm and ensure precise temperature control, supplementary cooling methods are employed. A common and effective strategy is the direct injection of liquid nitrogen into the process vessel simultaneously with the reagent additions. researchgate.netacs.org This method allows for rapid and efficient heat removal, maintaining the batch temperature within the optimal range. For instance, during the addition of 3-bromochlorobenzene to the LDA solution, a concomitant charge of liquid nitrogen can be used to minimize any potential temperature increase. acs.org
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Reaction Step | Ortho-lithiation of 3-bromochlorobenzene | Key step for forming the carboxylic acid precursor. acs.org |
| Critical Temperature | < -70 °C | To prevent initiation of exothermic benzyne decomposition. researchgate.netacs.org |
| Target Batch Temperature | -75 °C | Optimal for minimizing side reactions and ensuring process control. acs.org |
| Primary Cooling | Reactor Jacket Service | Standard method for initial and maintenance cooling. researchgate.net |
| Supplementary Heat Control | Liquid Nitrogen Injection | Required to manage heat from exothermic reagent additions. researchgate.netacs.org |
Purification and Crystallization Strategies in Process Development
A robust crystallization process has been developed for the large-scale production of the title compound. acs.org Following the esterification of 2-bromo-6-chlorobenzoic acid using methyl iodide and potassium carbonate, the purification strategy often involves a solvent switch. Once the reaction is complete, the initial solvent can be replaced with a system that facilitates effective crystallization. acs.org
In one developed process, the addition of water to the organic solution of the ester induces crystallization, yielding the product in high isolated yield and purity. acs.org This single-batch crystallization was successfully scaled to produce 120 kg of the ester with greater than 99% purity, demonstrating the robustness and scalability of the method. acs.org The final product is a crystalline solid. acs.org Recrystallization from various solvents such as water, methanol, ethanol, acetic acid, or isopropanol (B130326) is also a viable strategy for purifying the precursor acid. google.com
| Parameter | Method/Solvent | Outcome/Reference |
|---|---|---|
| Purification Method | Crystallization | Effective for high purity and yield on a large scale. acs.org |
| Inducing Agent | Water | Addition of water to the solvent system induces precipitation of the crystalline ester. acs.org |
| Isolated Yield | 93% | For the single-batch crystallization step. acs.org |
| Overall Yield | 79% | From 3-bromochlorobenzene starting material. researchgate.netacs.org |
| Product Purity | >99% | Achieved in a 120 kg batch. acs.org |
| Precursor Recrystallization Solvents | Water, Methanol, Ethanol, Acetic Acid, Isopropanol | Used for purification of the carboxylic acid intermediate. google.com |
Comparative Analysis of Synthetic Routes and Industrial Scalability
The industrial production of this compound hinges on the efficient synthesis of its precursor, 2-bromo-6-chlorobenzoic acid. Two primary synthetic strategies have been considered for this intermediate. acs.org
The first strategy involves the oxidation of 2-bromo-6-chlorotoluene. acs.org While this route is chemically feasible, it can present challenges on an industrial scale, such as the use of harsh oxidizing agents and potentially undesirable oxidation efficiency, which may not be cost-effective for mass production. thieme-connect.com
Another approach described in patent literature for a related compound, 5-bromo-2-chlorobenzoic acid, involves the bromination of 2-chlorobenzoic acid. patsnap.com However, the ortho-lithiation pathway for this compound has been proven to be a practical and scalable process. acs.orgthieme-connect.com
| Feature | Route 1: Oxidation | Route 2: Ortho-lithiation/Carboxylation |
|---|---|---|
| Starting Material | 2-bromo-6-chlorotoluene | 3-bromochlorobenzene |
| Key Transformation | Oxidation of a methyl group | Directed ortho-lithiation and carboxylation |
| Advantages | Direct approach | Uses inexpensive starting materials, robust, high overall yield (79%). researchgate.netacs.org |
| Disadvantages | Potentially undesirable oxidation efficiency, potentially expensive starting materials. thieme-connect.com | Requires cryogenic conditions (-75 °C) and specialized heat control (liquid N₂). researchgate.netacs.org |
| Industrial Scalability | Considered less suitable for mass production. thieme-connect.com | Successfully scaled to pilot plant (120 kg batch). acs.org |
Investigation of Chemical Reactivity and Reaction Mechanisms
Influence of Halogen Substituents on Aromatic Reactivity
The presence of both bromine and chlorine atoms on the aromatic ring significantly influences its reactivity, primarily through a combination of inductive and resonance effects.
Inductive Effect: Halogens are highly electronegative, leading them to withdraw electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This is known as the inductive effect (-I). This withdrawal of electrons deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. pressbooks.pubdocbrown.info
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through the pi (π) system. This is a resonance effect (+R). This donation of electron density partially counteracts the inductive effect. libretexts.org However, for halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the aromatic ring. libretexts.org
With two halogen substituents, Methyl 2-bromo-6-chlorobenzoate is substantially deactivated towards electrophilic aromatic substitution. The addition of the methyl ester group, which is also an electron-withdrawing and deactivating group, further reduces the ring's electron density.
Mechanisms of Nucleophilic Substitution Reactions
Aryl halides like this compound are generally resistant to the classic SN1 and SN2 nucleophilic substitution mechanisms due to the high energy of a potential aryl cation (for SN1) and the steric hindrance of the benzene ring preventing backside attack (for SN2). wikipedia.org Instead, they can react through alternative pathways.
SNAr (Addition-Elimination) Mechanism: This is a primary pathway for nucleophilic aromatic substitution, especially when electron-withdrawing groups are present ortho or para to the leaving group. wikipedia.orglibretexts.org In this compound, the electron-withdrawing ester group is ortho to both halogens, activating them towards this type of attack. The mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the electron-withdrawing ester group, which stabilizes it.
Elimination: The leaving group (either bromide or chloride) is expelled, and the aromaticity of the ring is restored.
Benzyne (B1209423) (Elimination-Addition) Mechanism: In the presence of a very strong base, an elimination-addition mechanism can occur. libretexts.orgnptel.ac.in This involves the elimination of a proton and a halide from adjacent positions to form a highly reactive benzyne intermediate. libretexts.org The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. Given the substitution pattern, formation of 3-chloro-6-methoxycarbonylbenzyne is a possibility.
Electrophilic Aromatic Substitution Regioselectivity
Predicting the site of electrophilic aromatic substitution (EAS) on the this compound ring requires an analysis of the directing effects of all three substituents.
Directing Effects: Halogens (Br and Cl) are deactivating but act as ortho, para-directors due to their ability to stabilize the cationic intermediate (arenium ion) via resonance. pressbooks.publibretexts.org The methyl ester group (-COOCH3) is a deactivating meta-director. wou.edu
The available positions for substitution are C3, C4, and C5.
The chlorine atom at C6 directs ortho (C5) and para (C3).
The bromine atom at C2 directs ortho (C3) and para (C5).
The ester group at C1 directs meta (C3 and C5).
The directing effects are conflicting. In situations with multiple substituents, the most activating group typically controls the regioselectivity; however, here all groups are deactivating. wou.edu When directing effects conflict, a mixture of products can be expected, though substitution is generally difficult. The position between two substituents (C3 and C5 are ortho to a halogen and meta to the other) is often sterically hindered. wou.edu The C4 position is para to neither halogen, making it electronically less favored by the halogens' directing effects. Therefore, electrophilic substitution on this molecule is challenging and would likely result in a mixture of isomers with low yield.
Ester Group Reactivity in Cleavage and Transformation Reactions
The methyl ester group of this compound can undergo cleavage and transformation reactions, most notably saponification. Saponification is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com
The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. masterorganicchemistry.com However, the reactivity of the ester in this compound is dramatically reduced by steric hindrance. The presence of large substituents (bromine and chlorine) in both ortho positions physically blocks the approach of the nucleophile to the carbonyl carbon. union.edunih.gov This steric inhibition significantly slows the rate of saponification, often requiring harsh reaction conditions such as high temperatures, prolonged reaction times, or specialized non-aqueous solvent systems to proceed efficiently. arkat-usa.orgpsu.edu
Kinetic Studies of Analogous Systems and Steric Effects on Reaction Rates
Kinetic studies of the hydrolysis of substituted benzoate (B1203000) esters quantitatively demonstrate the powerful influence of steric hindrance. The rate of saponification is highly sensitive to the presence of substituents in the ortho positions.
The 2,6-disubstitution pattern in this compound creates a sterically crowded environment around the ester functionality. Studies on analogous systems, such as 2,6-disubstituted benzoic acids, have shown that this substitution pattern can effectively shield the carboxylic group and hinder its typical reactions. nih.gov The rate of hydrolysis for esters with two ortho substituents is orders of magnitude lower than for their unsubstituted or para-substituted counterparts. union.edursc.org
Table 1: Relative Rates of Alkaline Hydrolysis for Substituted Ethyl Benzoates
This table illustrates the impact of substituent position on reaction rate, highlighting the significant decrease in reactivity caused by ortho-substitution.
| Substituent on Ethyl Benzoate | Relative Rate Constant (k/kH) | Primary Effect |
|---|---|---|
| H (Unsubstituted) | 1.00 | Reference |
| 4-Nitro | 186 | Electronic (Activating) |
| 3-Nitro | 68.7 | Electronic (Activating) |
| 4-Chloro | 7.71 | Electronic (Activating) |
| 2-Chloro | 0.846 | Steric Hindrance >> Electronic |
| 2,6-Dichloro (analogous system) | <0.01 (estimated) | Severe Steric Hindrance |
Data adapted from kinetic studies of substituted ethyl benzoates. The value for the 2,6-dichloro system is an estimation based on the profound steric effect observed for di-ortho-substituted systems. rsc.org
Radical Nucleophilic Substitution Mechanisms (SRN1) in Halogenated Benzoates
An alternative pathway for nucleophilic substitution on aryl halides is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. nptel.ac.indalalinstitute.com This is a non-chain radical process that does not require strong electronic activation of the ring, making it viable for compounds like this compound. The mechanism involves a radical chain propagation cycle: researchgate.netdalalinstitute.com
Initiation: The reaction is initiated by the transfer of an electron to the aryl halide from an external source (e.g., photochemically or via solvated electrons) to form a radical anion. nptel.ac.ingovtpgcdatia.ac.in
Fragmentation: The radical anion rapidly fragments, ejecting a halide ion (either Br⁻ or Cl⁻) to form an aryl radical.
Coupling: The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion.
Propagation: The newly formed radical anion transfers its excess electron to a new molecule of the starting aryl halide, forming the substitution product and regenerating the radical anion intermediate, thus continuing the chain. researchgate.net
This mechanism is particularly useful for forming carbon-carbon or carbon-heteroatom bonds on aromatic systems where other substitution methods may fail. researchgate.netacs.org
Intramolecular Benzyne–Diene Cycloaddition Approaches
This compound is a potential precursor for generating a benzyne intermediate, which can be used in powerful synthetic transformations like the Diels-Alder cycloaddition. By treating the compound with a very strong base, a 1,2-elimination could produce 3-chloro-6-methoxycarbonylbenzyne.
A particularly elegant application is the intramolecular benzyne-diene cycloaddition. rsc.orgresearchgate.net In this approach, a diene is tethered to the benzyne precursor. Upon generation of the benzyne, it is immediately trapped by the tethered diene in a [4+2] cycloaddition reaction to form complex, fused polycyclic systems. researchgate.netnih.gov
Research on analogous systems, such as 2-bromo-6-(chlorodiisopropylsilyl)phenyl tosylate, has demonstrated the efficacy of this strategy. rsc.orgresearchgate.net In this platform, a dienyl alcohol is attached to the silicon tether, and subsequent treatment with an organolithium reagent generates the benzyne, which undergoes a facile intramolecular cycloaddition. researchgate.netresearchgate.net This approach overcomes challenges of intermolecular reactions, such as periselectivity and regioselectivity, by holding the reacting partners in close proximity. researchgate.net
Advanced Spectroscopic and Computational Chemistry Studies
Theoretical Characterization of Molecular Structure and Reactivity
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a microscopic understanding of the properties of Methyl 2-bromo-6-chlorobenzoate.
DFT calculations are instrumental in elucidating the steric and electronic landscape of this compound. The presence of two bulky halogen atoms (bromine and chlorine) ortho to the methyl ester group introduces significant steric hindrance. This steric congestion forces the ester group out of the plane of the benzene (B151609) ring, which in turn affects the electronic conjugation between the carbonyl group and the aromatic system.
Electron-donating and electron-withdrawing effects of the substituents also play a critical role. Both bromine and chlorine are electron-withdrawing groups, which decreases the electron density of the aromatic ring. This deactivation is a key factor in the chemical reactivity of the molecule. DFT studies on related substituted benzoic acids have shown that halogenation enhances certain functionalities. researchgate.net In the synthesis of other compounds, steric hindrance at the ortho position has been observed to reduce product formation, a trend that is applicable to this compound. acs.org
A summary of the calculated steric and electronic parameters from hypothetical DFT studies is presented below:
| Parameter | Value | Significance |
| Dihedral Angle (C-C-C=O) | 45-60° | Indicates the degree of non-planarity of the ester group due to steric hindrance. |
| Mulliken Charge on Carbonyl Carbon | +0.4 to +0.5 e | A high positive charge suggests a strong electrophilic character at this position. |
| Aromatic Ring Electron Density | Reduced | The electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution. |
Computational modeling of transition states and reaction energetics provides valuable information about the reaction mechanisms involving this compound. For instance, in nucleophilic substitution reactions, DFT can be used to calculate the activation energies for the displacement of either the bromo or chloro substituent. These calculations often reveal that the C-Br bond, being weaker than the C-Cl bond, is more likely to be cleaved.
Furthermore, modeling the energetics of ester hydrolysis or amidation can predict the feasibility and reaction conditions for such transformations. These theoretical investigations help in optimizing reaction pathways and predicting the formation of byproducts.
Fukui indices, derived from DFT calculations, are powerful tools for predicting the regioselectivity of chemical reactions. researchgate.net For this compound, these indices can identify the most electrophilic and nucleophilic sites in the molecule.
The calculated Fukui functions would likely indicate that the carbonyl carbon is the most susceptible site for nucleophilic attack. Within the aromatic ring, the carbon atoms at positions 3, 4, and 5 will have varying reactivities towards electrophilic and nucleophilic aromatic substitution, which can be quantified using these indices.
Computational studies are also employed to investigate protonation processes and intermolecular interactions. The most probable site of protonation on this compound is the carbonyl oxygen of the ester group. Understanding the proton affinity and the structure of the protonated species is crucial for reactions carried out in acidic media.
Moreover, these studies can model non-covalent interactions, such as hydrogen bonding and halogen bonding, which are important in the solid-state packing of the molecule and its interactions with solvents or other reactants. Studies on benzoic acid derivatives have highlighted the importance of such interactions in various applications. nih.gov
Applications of Advanced Spectroscopic Techniques in Structural Elucidation (for related compounds)
Advanced spectroscopic techniques are indispensable for the unambiguous structural determination of complex organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about atomic connectivity and stereochemistry. beilstein-journals.orgnih.gov For a molecule like this compound, both ¹H and ¹³C NMR spectroscopy are vital.
The ¹H NMR spectrum would show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons. The chemical shifts and coupling constants of these aromatic protons are diagnostic for the 1,2,3-trisubstitution pattern on the benzene ring.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons. numberanalytics.com For instance, COSY would reveal the coupling between adjacent aromatic protons, while HSQC would correlate each proton to its directly attached carbon atom. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful for identifying long-range couplings, for example, from the methyl protons to the carbonyl carbon and the quaternary carbon atom of the aromatic ring attached to the ester group. nih.gov
The following table summarizes the expected NMR data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| -OCH₃ | ~3.9 | ~53 | C=O, C1 |
| H-3 | 7.2-7.4 | ~128 | C1, C5 |
| H-4 | 7.0-7.2 | ~130 | C2, C6 |
| H-5 | 7.3-7.5 | ~129 | C1, C3 |
| C1 | - | ~133 | - |
| C2 | - | ~135 | - |
| C3 | - | ~128 | - |
| C4 | - | ~130 | - |
| C5 | - | ~129 | - |
| C6 | - | ~131 | - |
| C=O | - | ~165 | - |
An in-depth analysis of the chemical compound this compound is presented, focusing on advanced spectroscopic and computational chemistry studies. This article explores the compound's structural features through vibrational, electronic, and mass spectrometric analysis.
2 Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its specific bonds. msu.edu A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules). msu.edu
The analysis of the IR spectrum of this compound would focus on several key regions:
C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching from the methyl group (-OCH₃) is expected in the 2950-2850 cm⁻¹ region. pressbooks.pub
C=O Stretching: As a methyl ester, the most prominent peak in the spectrum is the carbonyl (C=O) stretching vibration. This is expected to be a strong, sharp band in the region of 1730-1715 cm⁻¹. pressbooks.pub
C=C Stretching: The aromatic ring's C=C double bond stretching vibrations result in several bands of variable intensity in the 1600-1450 cm⁻¹ region. rsc.org
C-O Stretching: The ester functionality will show C-O stretching bands. The C-O-C asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch is at a lower wavenumber.
C-Halogen Stretching: The vibrations of the carbon-halogen bonds occur in the fingerprint region. The C-Cl stretching vibration is anticipated in the 1085-1075 cm⁻¹ range, while the C-Br stretch is expected at lower frequencies, typically between 1070-1030 cm⁻¹. rsc.org
Out-of-plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which appear in the 900-690 cm⁻¹ region and can provide clues about the arrangement of substituents. acs.org
The following table summarizes the expected major vibrational bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Ar-H | > 3000 | Medium |
| Aliphatic C-H Stretch | -CH₃ | 2950 - 2850 | Medium |
| Carbonyl C=O Stretch | -COOCH₃ | 1730 - 1715 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Variable |
| Asymmetric C-O-C Stretch | Ester | ~1250 | Strong |
| C-Cl Stretch | Ar-Cl | 1085 - 1075 | Medium |
| C-Br Stretch | Ar-Br | 1070 - 1030 | Medium |
This table is generated based on typical IR absorption frequencies for the respective functional groups.
3 Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. The molecular formula for this compound is C₈H₆BrClO₂, with a molecular weight of approximately 249.49 g/mol . scbt.com
The mass spectrum of this compound is distinguished by a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a pattern of peaks at M, M+2, and M+4, where M is the mass of the ion containing ⁷⁹Br and ³⁵Cl. The relative intensities of these peaks are characteristic of the presence of one bromine and one chlorine atom. libretexts.org
Common fragmentation patterns for methyl benzoate (B1203000) esters involve the initial loss of the methoxy (B1213986) group or the entire ester group. miamioh.edulibretexts.org
Key fragmentation pathways include:
Loss of the methoxy radical (•OCH₃): This results in a fragment ion [M - 31]⁺. This is often a major fragmentation pathway for methyl esters.
Loss of the carboxyl methyl group (•COOCH₃): This leads to the formation of the 2-bromo-6-chlorophenyl cation, [M - 59]⁺.
Loss of a halogen atom: Fragmentation can occur through the loss of a bromine radical (•Br) or a chlorine radical (•Cl), leading to [M - 79/81]⁺ and [M - 35/37]⁺ ions, respectively.
The predicted major ions in the mass spectrum of this compound are detailed in the table below.
| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |
| 248, 250, 252 | [C₈H₆⁷⁹Br³⁵ClO₂]⁺, [C₈H₆⁸¹Br³⁵ClO₂]⁺/[C₈H₆⁷⁹Br³⁷ClO₂]⁺, [C₈H₆⁸¹Br³⁷ClO₂]⁺ | Molecular ion (M⁺) cluster |
| 217, 219, 221 | [C₇H₃⁷⁹Br³⁵ClO]⁺ | Loss of methoxy radical (•OCH₃) |
| 189, 191, 193 | [C₆H₃⁷⁹Br³⁵Cl]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |
| 169, 171 | [C₈H₆³⁵ClO₂]⁺ | Loss of bromine radical (•Br) |
| 155 | [C₇H₄BrO]⁺ | Loss of •Cl and •OCH₃ |
This table presents predicted m/z values based on common fragmentation patterns for similar compounds.
4 UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy investigates the electronic transitions within a molecule, which are typically of the π → π* type for aromatic compounds like this compound. hnue.edu.vn The benzene ring itself exhibits characteristic absorptions, often referred to as primary and secondary bands. up.ac.zauomustansiriyah.edu.iq
The presence of substituents on the benzene ring—bromo (-Br), chloro (-Cl), and methyl carboxylate (-COOCH₃)—alters the electronic structure and shifts the absorption bands. hnue.edu.vn
Chromophores and Auxochromes: The benzene ring and the carbonyl group of the ester are the primary chromophores. The halogen atoms and the oxygen of the ester group act as auxochromes, which contain non-bonding electrons that can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths). uomustansiriyah.edu.iq
Substituent Effects: Both the halogen substituents and the methyl ester group are electron-withdrawing and are known to cause a red shift (bathochromic shift) of the primary and secondary benzene bands to longer wavelengths. up.ac.za The interaction of the substituents in an ortho/meta arrangement generally results in a shift that is approximately the sum of the individual substituent effects. up.ac.za
Electronic Transitions: The primary π → π* transitions are expected to be shifted to within the 220-250 nm range, while the weaker, secondary transitions would be observed in the 270-310 nm range. up.ac.za The carbonyl group also has a weak n → π* transition, but this is often obscured by the more intense π → π* bands of the aromatic system. hnue.edu.vn
The expected electronic transitions for this compound are summarized below.
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Notes |
| π → π | Substituted Benzene Ring | 220 - 250 | Primary absorption band (E-band), shifted to a longer wavelength compared to unsubstituted benzene due to the cumulative effect of the -Br, -Cl, and -COOCH₃ groups. up.ac.za |
| π → π | Substituted Benzene Ring | 270 - 310 | Secondary absorption band (B-band), also exhibits a bathochromic shift. The fine structure often seen in benzene is typically lost in substituted derivatives in solution. hnue.edu.vnubbcluj.ro |
| n → π | Carbonyl (C=O) | > 300 | Weak and often obscured by the more intense π → π aromatic bands. hnue.edu.vn |
This table is based on the general principles of UV-Vis spectroscopy for substituted aromatic compounds.
Applications and Derivatization in Specialized Organic Synthesis
Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Synthesis
Methyl 2-bromo-6-chlorobenzoate serves as a crucial intermediate in the development of new pharmaceuticals, particularly for creating compounds with potential therapeutic benefits. chemimpex.com Its structure is a key component in the synthesis of innovative drug candidates, with research leveraging this compound for targeted therapies in fields such as oncology and infectious diseases. chemimpex.com The presence of bromine and chlorine substituents on the benzothiazole (B30560) ring, a related heterocyclic structure, has been shown to significantly influence biological activity, making such scaffolds valuable in medicinal chemistry.
A significant industrial application was highlighted by a research program at Merck, which required kilogram quantities of the compound, underscoring its importance in large-scale pharmaceutical development. acs.org The synthesis strategy often hinges on the o-lithiation of 3-bromochlorobenzene followed by carboxylation and subsequent esterification to produce the title compound. acs.orgacs.org While not directly this compound, the closely related intermediate 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is vital for manufacturing a class of antidiabetic drugs known as SGLT2 inhibitors, demonstrating the significance of bromo-chloro-substituted benzoic acid derivatives in modern drug discovery. thieme-connect.com
Table 1: Pharmaceutical Relevance of Substituted Benzoates
| Compound Class | Therapeutic Area | Role of Intermediate |
|---|---|---|
| Novel Bioactive Molecules | Oncology, Infectious Diseases | Versatile building block for modifying biological pathways. chemimpex.com |
Building Block for Agrochemical Compounds
In addition to its pharmaceutical applications, this compound is a valuable intermediate in the formulation of agrochemicals. chemimpex.com It is employed in the synthesis of effective pesticides and herbicides designed to improve crop yields. chemimpex.com The compound's structure allows for further chemical modifications, enabling the development of agrochemicals with enhanced efficacy and selectivity. chemimpex.com The broader class of benzothiazoles, which share structural motifs, are recognized for their diverse biological activities, including potential use as pesticidal agents. nih.gov The strategic inclusion of halogen atoms, such as bromine and chlorine, is a common approach in agrochemical research to modulate the biological and physical properties of the final product.
Role in the Synthesis of Novel Polycyclic and Heterocyclic Structures
The chemical reactivity of this compound makes it an important starting material for constructing complex molecular frameworks, including polycyclic and heterocyclic systems. The parent compound, 2-bromobenzoic acid, is widely used as a building block for a variety of nitrogen-containing heterocycles. researchgate.net General synthetic methods involve coupling 2-bromobenzoic acids or their derivatives with nitrogen-containing compounds, followed by sequential aryl radical cyclizations to form intricate structures like tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones. researchgate.net
The unique electronic and steric properties conferred by the bromine and chlorine substituents make derivatives like 2-bromo-6-chlorobenzothiazole-4-carboxylic acid methyl ester candidates for applications in materials science as well as medicinal chemistry. The synthesis of these complex molecules often relies on efficient ring-forming reactions, which are fundamental to preparing polycyclic heteroaromatic compounds (PHAs). nih.gov
Table 2: Examples of Heterocyclic Synthesis from Related Precursors
| Precursor Type | Heterocyclic Product | Key Reaction Type |
|---|---|---|
| 2-Bromobenzoic acids | Isoindolinones, Benzolactams | Aryl radical cyclization. researchgate.net |
| 2-Bromobenzoic acids | Isoquinolinones, Azabenzoisocoumarins | Homolytic aromatic substitution. researchgate.net |
Strategic Use in Protecting Group Chemistry: Esterification of Carboxylic Acids
The synthesis of this compound itself is a prime example of strategic chemical manipulation, specifically through the esterification of its parent carboxylic acid, 2-bromo-6-chlorobenzoic acid. acs.org This conversion is crucial because the methyl ester acts as a protective group for the carboxylic acid functionality. organic-chemistry.orgsynarchive.com A protecting group temporarily modifies a functional group to prevent it from reacting during subsequent synthetic steps. organic-chemistry.org
The use of N-bromosuccinimide (NBS) has also been explored as a catalyst for the esterification of various carboxylic acids under mild conditions, showcasing alternative methods for creating such protected intermediates. mdpi.com
Environmental Fate and Degradation Research for Halogenated Benzoates General Class
Assessment of Environmental Persistence and Distribution of Halogenated Aromatics
The environmental persistence of halogenated aromatics is a significant concern. Their chemical stability often leads to long half-lives in various environmental compartments. nih.gov For instance, the half-life of toxaphene (B166800) in soil can range from 100 days to 12 years, depending on soil type and climate. nih.gov This persistence allows for long-range transport, leading to their presence in locations far from their original sources. nih.gov
The distribution of these compounds in the environment is largely governed by their physical and chemical properties, particularly their hydrophobicity (water-hating nature). nih.gov Highly hydrophobic compounds tend to adsorb to soil and sediment particles, leading to their accumulation in these matrices. nih.govunesp.br This partitioning behavior is a key factor in their bioavailability and eventual fate. unesp.br For example, halogenated flame retardants have shown a high affinity for suspended particulate matter and bottom sediments in aquatic environments. nih.gov The movement and behavior of these contaminants in water, air, and sediment can be simulated using mathematical models like the Quantitative Water Air Sediment Interaction (QWASI) model. nih.govacs.org
Factors influencing the distribution of halogenated aromatics include:
Physical-chemical properties: Hydrophobicity, volatility, and solubility play a crucial role. nih.gov
Environmental conditions: Soil type, climate, and rainfall can affect their transport and persistence. nih.govnih.gov
Land use: Urban and industrial areas often show higher concentrations of these pollutants. nih.gov
Biodegradation Pathways Under Aerobic and Anaerobic Conditions
Microbial degradation is a key process determining the ultimate fate of halogenated benzoates in the environment. rutgers.edu Microorganisms have evolved various pathways to break down these compounds, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Anaerobic Biodegradation:
Under anaerobic conditions, the primary mechanism for the initial breakdown of halogenated benzoates is reductive dehalogenation . nih.govoup.com In this process, the halogen substituent is removed from the aromatic ring and replaced with a hydrogen atom. nih.gov This step is crucial because it often detoxifies the compound and makes the resulting benzoate (B1203000) molecule more susceptible to further degradation. rutgers.edunih.gov
Several types of anaerobic bacteria, including methanogenic and denitrifying bacteria, are capable of reductive dehalogenation. nih.govoup.com For some bacteria, this process is a form of respiration, termed "dehalorespiration," where the halogenated compound acts as an electron acceptor to generate energy. oup.com The process often requires an acclimation period, after which degradation can proceed more rapidly. nih.gov
Aerobic Biodegradation:
In the presence of oxygen, bacteria employ different strategies to degrade halogenated benzoates. The degradation process can generally be divided into upper, middle, and lower metabolic pathways. nih.gov The initial steps often involve the action of dioxygenase or monooxygenase enzymes, which incorporate oxygen atoms into the aromatic ring, making it unstable and prone to cleavage. nih.govcsic.es
One common aerobic pathway for benzoate degradation involves the formation of catechol, which is then further broken down. csic.esethz.ch Another pathway begins with the activation of benzoate to benzoyl-CoA. csic.esresearchgate.net This is followed by a series of reactions that ultimately lead to the breakdown of the aromatic ring and the formation of common cellular metabolites like succinyl-CoA and acetyl-CoA. ethz.chresearchgate.net
| Condition | Key Process | Initial Step | Subsequent Steps |
| Anaerobic | Reductive Dehalogenation | Removal of halogen substituent | Mineralization to methane (B114726) and carbon dioxide or further degradation of benzoate. nih.gov |
| Aerobic | Oxidation | Hydroxylation of the aromatic ring (e.g., forming catechol) or activation to benzoyl-CoA. csic.esethz.ch | Ring cleavage and conversion to central metabolites. nih.gov |
Photobiodegradation Mechanisms of Halogenated Aromatic Compounds
Photobiodegradation is a process that involves the combined action of light and microorganisms to break down chemical compounds. scirp.orgresearchgate.net For halogenated aromatic compounds, this can be a significant degradation pathway, especially in aquatic environments. nih.gov
The process is often initiated by photolysis , where sunlight provides the energy to break chemical bonds in the pollutant molecule. nih.gov This can be a direct process, where the compound itself absorbs light, or an indirect process, where other substances in the water, such as nitrate (B79036) or humic acids, absorb light and produce reactive species like hydroxyl radicals (•OH). nih.gov These highly reactive species can then attack and degrade the halogenated compound. nih.gov
Following or in conjunction with photodegradation, microorganisms can further break down the resulting products. scirp.orgresearchgate.net Phototrophic bacteria, which utilize light as an energy source, are particularly adept at this process. scirp.orgresearchgate.net For example, Rhodopseudomonas palustris has been extensively studied for its ability to photobiodegrade chlorobenzoates. scirp.org
The efficiency of photobiodegradation can be influenced by several factors:
Wavelength of light: The energy of light is crucial for initiating photolysis.
Presence of photosensitizers: Substances like humic acids can enhance the process. nih.gov
pH of the environment. rsc.org
The specific microbial community present. scirp.org
Analytical Methodologies for Studying Degradation Products in Environmental Samples
To understand the fate of halogenated benzoates and their degradation products in the environment, sophisticated analytical techniques are required. These methods are essential for identifying and quantifying the parent compounds and their various transformation products in complex environmental matrices like soil, water, and sediment. nih.govresearchgate.net
Commonly used analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. curtin.edu.au It is widely used for the analysis of halogenated aromatic hydrocarbons. curtin.edu.au
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of a wide range of non-volatile compounds and is often used to monitor the disappearance of the parent compound and the formation of degradation products. nih.gov
Ion Chromatography: This technique is useful for analyzing ionic species, such as the halide ions (e.g., chloride, bromide) released during dehalogenation. nih.gov
Mass Spectrometry (MS): MS is crucial for elucidating the structure of unknown degradation products. nih.govacs.org High-resolution mass spectrometry (HRMS) is particularly valuable for identifying transformation products in complex samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of identified degradation products. nih.gov
The combination of these techniques allows researchers to piece together the degradation pathways and understand the mechanisms involved. nih.gov
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile compounds. curtin.edu.au |
| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile compounds, monitoring parent compound and degradation products. nih.gov |
| Ion Chromatography | Analysis of inorganic ions like halides. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Identification and structural elucidation of unknown transformation products. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the chemical structure of degradation products. nih.gov |
Predictive Models for Environmental Parameters and Ecotoxicological Effects of Transformation Products
Predictive models are valuable tools for assessing the potential environmental risks of chemical compounds and their transformation products, especially when experimental data is limited. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationships (QSARs) are a prominent type of predictive model. nih.govnih.gov QSARs correlate the chemical structure of a compound with its biological activity or environmental fate. nih.govljmu.ac.uk These models can be used to predict properties like:
Toxicity to aquatic organisms. nih.govnih.gov
Bioconcentration potential. researchgate.net
Environmental persistence.
For halogenated benzoates and their transformation products, QSAR models can help prioritize which compounds may pose the greatest risk. researchgate.net For example, models can predict whether a transformation product will be more or less toxic than the parent compound. researchgate.net The octanol/water partition coefficient (Kow), a measure of a chemical's hydrophobicity, is a common descriptor used in QSAR models for predicting toxicity. researchgate.netnih.gov
In addition to QSARs, other models are used to predict the environmental fate of these compounds:
Multimedia environmental fate models (e.g., QWASI): These models simulate the transport and distribution of chemicals in different environmental compartments (air, water, soil, sediment). nih.govacs.org
Degradation pathway prediction models: These models can help to predict the likely transformation products that will be formed from a parent compound under different environmental conditions. nih.govufz.de
These predictive tools are crucial for regulatory agencies and researchers in performing risk assessments and developing strategies to manage the environmental impact of halogenated aromatic compounds. researchgate.netljmu.ac.uk
Safety Considerations and Risk Mitigation in Academic Research Environments
Hazard Identification and GHS Classification for Laboratory Chemicals
Based on the data for analogous substances, the anticipated GHS classification for Methyl 2-bromo-6-chlorobenzoate would likely include the following hazard statements:
H315: Causes skin irritation. fishersci.comcarlroth.com
H319: Causes serious eye irritation. carlroth.com
H335: May cause respiratory irritation. bldpharm.comcarlroth.com
It is imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date hazard information before commencing any experimental work.
Table 1: Anticipated GHS Classification for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements (Examples) |
| Skin Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Irritant | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
This table is based on data for structurally similar compounds and should be used as a guide. Always refer to the manufacturer's SDS for specific information.
Laboratory Practices for Handling Irritant Compounds (Skin, Eye, Respiratory)
Given that this compound is expected to be an irritant, adherence to established laboratory safety practices for handling such compounds is crucial to minimize exposure and prevent injury. fishersci.comcarlroth.com
Engineering Controls:
All manipulations of this compound, especially those that could generate dust or vapors, should be conducted within a properly functioning chemical fume hood to prevent inhalation of the substance. fishersci.com
An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled. sigmaaldrich.com
Personal Protective Equipment (PPE):
Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield may be required for procedures with a higher risk of splashing. fishersci.com
Skin Protection: A lab coat must be worn at all times. Gloves resistant to organic chemicals should be worn when handling the compound. It is important to consult the manufacturer's SDS for specific glove recommendations. fishersci.com
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator may be necessary. lobachemie.com
Work Practices:
Avoid direct contact with the skin, eyes, and clothing. fishersci.com
Wash hands thoroughly with soap and water after handling the compound. sigmaaldrich.com
Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area. fishersci.com
In case of accidental skin contact, immediately wash the affected area with copious amounts of water. fishersci.comlobachemie.com For eye contact, flush with water for at least 15 minutes and seek medical attention. fishersci.comlobachemie.com
Strategies for Controlling Exothermic Reactions in Scale-Up to Prevent Runaway Events
The synthesis of substituted benzoates can be exothermic, and the risk of a runaway reaction increases significantly during scale-up from laboratory to pilot or production scale. cedrec.comdeveloppement-durable.gouv.fr A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. cedrec.com
Key Principles for Mitigating Exothermic Hazards:
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is essential. This involves determining the heat of reaction (enthalpy) and the rate of heat release. aidic.it Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for thermal instability of reactants, products, and intermediates. aidic.it
Control of Reactant Addition: For highly exothermic reactions, a semi-batch process is often preferred over a batch process. This involves the controlled, gradual addition of one reactant to another, allowing for better management of the heat generated. wjarr.com
Efficient Heat Removal: The design of the reactor is critical. As the scale of a reaction increases, the volume-to-surface area ratio also increases, making heat removal less efficient. cedrec.com Strategies to enhance heat transfer include:
Using a jacketed reactor with a circulating cooling fluid.
Employing internal cooling coils.
Ensuring adequate agitation to prevent localized hot spots and improve heat transfer to the reactor walls.
Monitoring and Emergency Planning: Continuous monitoring of the reaction temperature is crucial. Alarms should be in place to alert researchers to any deviation from the set temperature range. An emergency plan, including the availability of a quenching agent to rapidly stop the reaction, should be established. wjarr.com
While specific data on the exothermicity of this compound synthesis is not widely published, the esterification of carboxylic acids is generally a reversible and moderately exothermic process. However, reactions involving this compound as a starting material could be highly exothermic, and a careful risk assessment is always warranted before proceeding to a larger scale.
Waste Management and Disposal Protocols for Halogenated Organic Compounds
This compound is a halogenated organic compound, and as such, its waste must be managed according to specific protocols to prevent environmental contamination.
Waste Segregation and Collection:
All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in designated, clearly labeled, and sealed waste containers.
Halogenated organic waste must be segregated from non-halogenated organic waste. This is because the disposal methods for these two types of waste are different, and mixing them can complicate and increase the cost of disposal.
Aqueous waste should also be collected separately.
Disposal Procedures:
Halogenated organic waste is typically disposed of through high-temperature incineration by a licensed hazardous waste disposal company. This process is designed to break down the halogenated compounds into less harmful substances.
Under no circumstances should halogenated organic waste be disposed of down the drain or in the regular trash.
Researchers must adhere to their institution's specific waste disposal guidelines and contact the environmental health and safety (EHS) office for guidance on proper labeling, storage, and pickup of hazardous waste.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the ester methyl group typically resonates at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 7.5–8.2 ppm) .
- IR spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and C-Br/C-Cl stretches at 600–800 cm⁻¹.
- Data contradictions : If splitting patterns deviate from expected multiplicities, consider dynamic effects (e.g., hindered rotation) or impurities. Use high-field NMR (≥500 MHz) to resolve overlapping signals .
How can density-functional theory (DFT) predict the electronic and steric effects of this compound in catalytic systems?
Advanced Research Question
DFT studies (e.g., using Gaussian or ORCA) can model:
- Electrophilicity : Calculate Löwdin charges on Br and Cl to predict reactivity in cross-coupling reactions .
- Steric maps : Generate Hirshfeld surfaces to visualize steric clashes between the methyl ester and halogen substituents, which may influence ligand design .
- Solvent effects : Include implicit solvation models (e.g., PCM) to refine activation energy barriers for hydrolysis or nucleophilic substitution .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE requirements : Use nitrile gloves (tested for permeation resistance) and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood with HEPA filters to mitigate inhalation risks from volatile intermediates.
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .
How can researchers address discrepancies between theoretical and experimental data in the reaction kinetics of this compound?
Advanced Research Question
- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., acyl chloride) and compare with DFT-predicted transition states .
- Isotope effects : Conduct deuterium-labeling experiments to validate proposed mechanisms (e.g., SNAr vs. radical pathways).
- Error analysis : Apply the Eyring-Polanyi equation to quantify deviations between observed and calculated activation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
